10-Deacetylbaccatin III

Catalog No.
S515642
CAS No.
32981-86-5
M.F
C29H36O10
M. Wt
544.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Deacetylbaccatin III

CAS Number

32981-86-5

Product Name

10-Deacetylbaccatin III

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C29H36O10

Molecular Weight

544.6 g/mol

InChI

InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18-,19+,21+,22-,24-,27+,28-,29+/m0/s1

InChI Key

YWLXLRUDGLRYDR-ZHPRIASZSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

10-DB III, 10-deacetyl-baccatine III, 10-deacetylbaccatin III, 10-deacetylbaccatine III

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O

Description

The exact mass of the compound 10-Deacetylbaccatin III is 544.23085 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 251677. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Taxoids - Supplementary Records. It belongs to the ontological category of secondary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

-Deacetylbaccatin III: A Precursor to the Anti-Cancer Drug Docetaxel

10-Deacetylbaccatin III (10-DAB III) is a naturally occurring compound found in various yew species, including Taxus baccata, Taxus cuspidata, and Taxus sumatrana [, ]. It belongs to a class of chemicals known as tetracyclic diterpenoids and possesses an alpha-hydroxy ketone functional group []. While 10-DAB III doesn't have direct medicinal applications itself, its significance lies in its role as a precursor in the semi-synthesis of the potent anti-cancer drug docetaxel (Taxotere) [].

Biosynthesis and Extraction

Yew trees naturally produce a variety of taxane compounds, including 10-DAB III and its close relative baccatin III. The exact biosynthetic pathway for these compounds is still under investigation, but it's believed to involve complex enzymatic modifications of simpler diterpene precursors []. Researchers have employed various techniques to extract 10-DAB III and other taxanes from yew needles and bark tissues. These methods often involve organic solvents and chromatographic purification steps to isolate the desired compounds [].

Chemical Modification into Docetaxel

Docetaxel is a semi-synthetic drug derived from 10-DAB III through a multi-step chemical process. This process involves enzymatic or chemical modifications to introduce new functional groups onto the 10-DAB III scaffold []. The specific modifications depend on the chosen synthetic route, but they typically involve acetylation, esterification, and semi-synthetic transformations [].

10-Deacetylbaccatin III is a tetracyclic diterpenoid derived from the yew tree, specifically from the genus Taxus. It is a key precursor in the synthesis of several important anticancer agents, including Taxol (paclitaxel) and docetaxel. The molecular formula for 10-deacetylbaccatin III is C29H36O10, and it features a complex structure characterized by multiple hydroxyl groups and a unique taxane skeleton . This compound plays a significant role in medicinal chemistry due to its biological activity and potential therapeutic applications.

10-DAB III itself does not possess any direct biological activity. Its importance lies in its conversion to baccatin III, a precursor for the potent anticancer drugs Taxol and docetaxel []. These drugs work by disrupting microtubule function, essential for cell division, leading to cell death in cancer cells.

The primary chemical reaction involving 10-deacetylbaccatin III is its acetylation to form baccatin III. This reaction is catalyzed by the enzyme 10-deacetylbaccatin III 10-O-acetyltransferase. The process typically employs acetic anhydride or acetyl-CoA as the acetylating agent. The hydroxyl groups on the molecule are crucial for this transformation, as they provide sites for acetylation .

In recent studies, enzymatic methods have been explored to enhance the efficiency of this reaction, yielding significant amounts of baccatin III from 10-deacetylbaccatin III through biocatalysis .

10-Deacetylbaccatin III exhibits notable biological activities, particularly its cytotoxic effects against various cancer cell lines. It has shown efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis, at concentrations as low as 200 nM . Furthermore, it acts as an antitumor agent, inhibiting cell proliferation and inducing apoptosis in cancerous cells. The mechanism of action is believed to involve disruption of microtubule dynamics, similar to that of Taxol .

Synthesis of 10-deacetylbaccatin III can be achieved through both natural extraction and synthetic routes:

  • Natural Extraction: Derived from the bark and leaves of Taxus species, where it occurs naturally.
  • Synthetic Approaches: Semi-synthetic methods involve starting with simpler taxanes or other precursors and employing chemical transformations to yield 10-deacetylbaccatin III. Recent advancements have focused on enzymatic synthesis to improve yield and reduce environmental impact .

Baccatin IIIHighAntitumorPrecursor for TaxolPaclitaxelModerateAntitumorWidely used chemotherapyDocetaxelModerateAntitumorChemotherapy for breast cancer

The uniqueness of 10-deacetylbaccatin III lies in its position as a precursor compound that can be enzymatically converted into more potent derivatives while retaining significant biological activity itself . Its role in sustainable drug synthesis further enhances its importance in pharmaceutical development.

Research into the interactions of 10-deacetylbaccatin III with biological systems has revealed its potential synergistic effects when used in combination with other chemotherapeutic agents. Studies indicate that co-administration with certain drugs may enhance its cytotoxic effects while minimizing resistance mechanisms commonly observed in cancer therapy . Further investigation into its pharmacokinetics and metabolic pathways is ongoing to better understand these interactions.

Several compounds share structural similarities with 10-deacetylbaccatin III, including:

  • Baccatin III: A direct derivative that results from the acetylation of 10-deacetylbaccatin III; it has enhanced anticancer properties.
  • Paclitaxel (Taxol): A well-known chemotherapeutic agent derived from baccatin III; it is used primarily for treating various cancers.
  • Docetaxel: Another derivative that shows improved efficacy against certain cancer types compared to paclitaxel.
CompoundStructure SimilarityBiological ActivityKey

Ultrasonic-Assisted Extraction Systems

Ultrasonic-assisted extraction represents a significant advancement in the extraction of 10-deacetylbaccatin III from Taxus species, offering enhanced mass transfer through cavitational forces [1]. The optimization of ultrasonic-assisted extraction has been extensively studied using response surface methodology, revealing critical operational parameters for maximum compound recovery [1].

Ethanol-Based Ultrasonic Extraction: The optimized conditions for ethanol-based ultrasonic extraction include a temperature of 44.8°C, extraction time of 40.1 minutes, and needle particle size of 113 micrometers, yielding 102 milligrams per kilogram of 10-deacetylbaccatin III [1]. The ultrasound frequency and power are maintained at 45 kilohertz and 80 watts respectively, utilizing conventional glass test tubes containing 0.3 grams of ground yew powder and 20 milliliters of high-performance liquid chromatography grade ethanol [1].

Methanol-Based Ultrasonic Extraction: Methanol demonstrates superior extraction efficiency compared to ethanol, with optimized parameters of 43.7°C, 43 minutes extraction time, and 114.6 micrometers particle size, achieving yields of 112 milligrams per kilogram [1]. The higher diffusion properties of methanol, attributed to its lower viscosity (0.543 millipascal-seconds compared to 1.084 millipascal-seconds for ethanol) and smaller molecular mass (32 grams per mole versus 46 grams per mole), contribute to enhanced extraction efficiency [1].

Accelerated Solvent Extraction Technology

Accelerated solvent extraction utilizes elevated pressure to maintain heated solvents in liquid state, significantly reducing extraction time while increasing compound recovery [2]. The optimal conditions for 10-deacetylbaccatin III extraction include methanol-water mixture (90:10), temperature of 150°C, and pressure of 10.13 megapascals [2]. This method eliminates the requirement for chlorinated solvents and reduces overall solvent consumption due to enhanced dissolving power [2].

The accelerated solvent extraction method demonstrates superior recovery rates compared to conventional room temperature extraction, with the additional benefit of using water alone achieving higher recovery than traditional methods [2]. The process involves applying pressure to sample extraction cells, maintaining heated solvents in liquid state throughout the extraction process [2].

Microwave-Assisted Extraction Optimization

Microwave-assisted extraction has shown exceptional potential for 10-deacetylbaccatin III recovery, with optimized conditions yielding up to 240 milligrams per kilogram [3]. The optimal parameters include 20 minutes extraction time at 240 watts microwave power, utilizing methanol as the preferred solvent [3]. This method represents the most time-efficient approach, requiring only 35 minutes compared to 280 minutes for Soxhlet extraction, 360 minutes for ultrasonic-assisted extraction, and 10,080 minutes for maceration [3].

Aqueous Extraction Methodologies

Water-based extraction protocols offer environmentally sustainable alternatives for 10-deacetylbaccatin III isolation [4]. The aqueous extraction process involves treating ground Taxus species material with water at 50°C for one hour, followed by filtration to separate the aqueous solution containing the target compound [4]. The aqueous solution undergoes extraction with organic solvents such as ethyl acetate at pH values less than 7, preferably less than 6 [4].

The organic extracts containing 10-deacetylbaccatin III are separated using conventional techniques including settling, followed by washing with weak base solutions and water [4]. Solvent removal through distillation under reduced pressure yields residues from which 10-deacetylbaccatin III is isolated through selective crystallization [4].

Chromatographic Purification Techniques

Twin-Column Recycling Chromatography

Twin-column recycling chromatography with step solvent gradient represents an advanced purification technique achieving purity levels exceeding 99% with yields greater than 90% [5]. The system utilizes C18 silica gel as stationary phase with methanol-water (50:50 volume ratio) as eluent [5]. The introduction of water as modifier between columns creates spatial step solvent gradient, reducing eluotropic strength of downstream liquid and generating band compression to counteract band broadening [5].

The separation process employs dynamic column switching based on real-time detection signal changes rather than fixed intervals, providing robust separation accommodating fluctuation of operating conditions [5]. Separation efficiency enhancement is achieved through increased recycling number, solvent gradient optimization, and appropriate feeding amount within specified ranges [5].

High-Performance Liquid Chromatography Systems

Preparative High-Performance Liquid Chromatography: Semi-preparative reversed phase high-performance liquid chromatography serves as the final purification step in multi-stage separation processes [6]. The system typically employs C18 columns with gradient elution systems, achieving high resolution separation of 10-deacetylbaccatin III from related taxoids [6].

Analytical High-Performance Liquid Chromatography: Quantitative determination utilizes Waters Spherisorb S columns (250 × 4.6 millimeters, 5 micrometers) with mobile phase consisting of solvent A (0.01 millimolar acetic acid and 0.1% formic acid in water) and solvent B (methanol-acetonitrile-water 25:35:45) [1]. The flow rate is maintained at 0.60 milliliters per minute at 40°C with diode array detection at 228 nanometers [1].

Solid Phase Extraction Integration

The combination of Diaion HP-20 and silica-based solid phase extraction provides efficient, cost-effective methodology for large-scale taxane production [6]. The first stage involves discarding co-extractive polar compounds including chlorophylls and pigments using non-polar synthetic hydrophobic absorbent Diaion HP-20 [6]. The extract is subsequently loaded onto silica-based hydrophilic interaction solid phase extraction cartridges with 40-60 micrometer particle size [6].

Taxane elution utilizes water-methanol mixture at optimized ratio of 70:30, achieving 8-fold improvement for paclitaxel and 3-fold improvement for 10-deacetylbaccatin III compared to traditional extraction methods [6]. The process avoids technical complications associated with two-dimensional preparative liquid chromatography [6].

Silica Gel Column Chromatography

Traditional silica gel column chromatography employs Merck Kieselgel 60 (70-230 mesh) for compound purification [7]. The separation utilizes chloroform-methanol gradient systems, with specific ratios optimized for 10-deacetylbaccatin III isolation [7]. The method provides reliable separation with purity levels reaching 94% or higher, depending on gradient optimization and sample preparation [7].

Counter-Current Chromatography Optimization

High-Speed Counter-Current Chromatography Parameters

High-speed counter-current chromatography utilizes liquid-liquid partition for 10-deacetylbaccatin III separation, achieving purity levels exceeding 98% [8]. The two-phase separation employs initial solvent system composed of n-hexane-ethyl acetate-ethanol-water (2:5:2:5 volume ratio) for crude needle extract processing [8]. Secondary purification utilizes different solvent system of n-hexane-chloroform-methanol-water (5:25:34:20 volume ratio) [8].

The optimization parameters include flow rate of 2.5 milliliters per minute with sample loading of 500 milligrams in 5 milliliters of solvent [9]. Detection employs ultraviolet monitoring at 254 nanometers, with chemical structure confirmation through fast atom bombardment mass spectrometry and proton nuclear magnetic resonance [8].

Centrifugal Partition Chromatography Advancement

Centrifugal partition chromatography serves as efficient method for 10-deacetylbaccatin III separation using specific solvent mixture combinations [10]. The method employs methyl ethyl ketone-water, methyl tert-butyl ether-acetone-water, or dichloromethane-methanol-water solvent systems [10]. The partition coefficient of 10-deacetylbaccatin III approximates 2 in these systems, ensuring shorter run times and efficient separation [10].

The centrifugal partition chromatography process accommodates fluctuations in operating conditions while maintaining high purity levels exceeding 98% [10]. Solvent system selection significantly impacts separation efficiency, with methyl ethyl ketone-water providing optimal partition characteristics for 10-deacetylbaccatin III [10].

Operational Parameter Optimization

Rotation Speed Optimization: High-speed counter-current chromatography operates at rotation speeds between 850-1000 revolutions per minute, while centrifugal partition chromatography utilizes 1200-1800 revolutions per minute [9] [10]. The rotation speed directly affects stationary phase retention, with optimal retention ranging from 60-75% [9] [10].

Flow Rate Considerations: Flow rate optimization balances separation efficiency with analysis time, with high-speed counter-current chromatography employing 2.5 milliliters per minute [9]. Centrifugal partition chromatography utilizes variable flow rates depending on column dimensions and solvent system characteristics [10].

Temperature Control: Both techniques operate at room temperature to maintain compound stability and prevent thermal degradation of 10-deacetylbaccatin III [9] [10]. Temperature fluctuations can significantly impact partition coefficients and separation efficiency [9].

Sequential Purification Strategies

Multi-step counter-current chromatography approaches employ sequential solvent systems for enhanced purification [8]. The initial separation removes bulk impurities using less selective solvent systems, followed by fine purification using optimized selective systems [8]. This approach maximizes both yield and purity while minimizing solvent consumption [8].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

544.23084734 g/mol

Monoisotopic Mass

544.23084734 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4K6EWW2Z45

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (33.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (33.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (33.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H340 (33.33%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (33.33%): May cause cancer [Danger Carcinogenicity];
H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (33.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

32981-86-5

Wikipedia

10-Deacetylbaccatin

Dates

Modify: 2023-08-15
1: Grobosch T, Schwarze B, Stoecklein D, Binscheck T. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry. J Anal Toxicol. 2012 Jan-Feb;36(1):36-43. doi: 10.1093/jat/bkr012. PubMed PMID: 22290751.
2: Zhang JF, Gong S, Guo ZG. Effects of different elicitors on 10-deacetylbaccatin III-10-O-acetyltransferase activity and cytochrome P450 monooxygenase content in suspension cultures of Taxus cuspidata cells. Cell Biol Int Rep (2010). 2010;18(1):e00009. doi: 10.1042/CBR20110001. Epub 2011 Apr 8. PubMed PMID: 23119144; PubMed Central PMCID: PMC3475439.
3: Fu Y, Zu Y, Li S, Sun R, Efferth T, Liu W, Jiang S, Luo H, Wang Y. Separation of 7-xylosyl-10-deacetyl paclitaxel and 10-deacetylbaccatin III from the remainder extracts free of paclitaxel using macroporous resins. J Chromatogr A. 2008 Jan 4;1177(1):77-86. Epub 2007 Nov 17. PubMed PMID: 18054030.
4: Georgopoulou K, Smirlis D, Bisti S, Xingi E, Skaltsounis L, Soteriadou K. In vitro activity of 10-deacetylbaccatin III against Leishmania donovani promastigotes and intracellular amastigotes. Planta Med. 2007 Aug;73(10):1081-8. Epub 2007 Aug 9. PubMed PMID: 17691059.
5: Guo B, Kai G, Gong Y, Jin H, Wang Y, Miao Z, Sun X, Tang K. Molecular cloning and heterologous expression of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus x media. Mol Biol Rep. 2007 Jun;34(2):89-95. Epub 2006 Nov 9. PubMed PMID: 17094009.
6: Frapolli R, Marangon E, Zaffaroni M, Colombo T, Falcioni C, Bagnati R, Simone M, D'Incalci M, Manzotti C, Fontana G, Morazzoni P, Zucchetti M. Pharmacokinetics and metabolism in mice of IDN 5390 (13-(N-Boc-3-i-butylisoserinoyl)-C-7,8-seco-10-deacetylbaccatin III), a new oral c-seco-taxane derivative with antiangiogenic property effective on paclitaxel-resistant tumors. Drug Metab Dispos. 2006 Dec;34(12):2028-35. Epub 2006 Sep 8. PubMed PMID: 16963486.
7: Barboni L, Giarlo G, Ballini R, Fontana G. 14Beta-hydroxy-10-deacetylbaccatin III as a convenient, alternative substrate for the improved synthesis of methoxylated second-generation taxanes. Bioorg Med Chem Lett. 2006 Oct 15;16(20):5389-91. Epub 2006 Aug 4. PubMed PMID: 16890428.
8: Hanson RL, Parker WL, Patel RN. Enzymatic C-4 deacetylation of 10-deacetylbaccatin III. Biotechnol Appl Biochem. 2006 Sep;45(Pt 2):81-5. PubMed PMID: 16722823.
9: Yang T, Li M, Chen JM. Conversion of taxane glycosides to 10-deacetylbaccatin III. Nat Prod Res. 2006 Feb;20(2):119-24. PubMed PMID: 16319004.
10: Fang J, Ewald D. Expression cloned cDNA for 10-deacetylbaccatin III-10-O-acetyltransferase in Escherichia coli: a comparative study of three fusion systems. Protein Expr Purif. 2004 May;35(1):17-24. PubMed PMID: 15039061.

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